Diazoethane

1,3-Dipolar Cycloaddition Reaction Kinetics Pyrazoline Synthesis

Diazoethane (CAS 1117-96-0) is a highly reactive, low-molecular-weight (56.07 g/mol) aliphatic diazo compound characterized by a terminal N₂⁺ group attached to an ethylidene moiety (CH₃-CH=N⁺=N⁻). Its extreme instability and explosive nature at ambient temperatures necessitate handling exclusively in dilute ethereal solution under strictly controlled, low-temperature conditions.

Molecular Formula C2H4N2
Molecular Weight 56.07 g/mol
CAS No. 1117-96-0
Cat. No. B072472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiazoethane
CAS1117-96-0
Molecular FormulaC2H4N2
Molecular Weight56.07 g/mol
Structural Identifiers
SMILESCC=[N+]=[N-]
InChIInChI=1S/C2H4N2/c1-2-4-3/h2H,1H3
InChIKeyWLXALCKAKGDNAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diazoethane (CAS 1117-96-0) – Procurement-Relevant Overview for Specialized Organic Synthesis


Diazoethane (CAS 1117-96-0) is a highly reactive, low-molecular-weight (56.07 g/mol) aliphatic diazo compound characterized by a terminal N₂⁺ group attached to an ethylidene moiety (CH₃-CH=N⁺=N⁻) [1]. Its extreme instability and explosive nature at ambient temperatures necessitate handling exclusively in dilute ethereal solution under strictly controlled, low-temperature conditions . As a potent source of electrophilic ethylidene carbenes upon thermal or photochemical decomposition, its primary utility lies in specialized synthetic transformations—ethylation, homologation, and cyclopropanation—where the ethyl group's unique steric and electronic properties are mechanistically essential [2].

Why Generic Substitution of Diazoethane (CAS 1117-96-0) with Other Diazoalkanes Is Scientifically Unjustifiable


The interchangeability of diazoalkanes is precluded by fundamental, quantifiable differences in their reaction kinetics, regioselectivity, and chemoselectivity. While diazomethane, diazoethane, and trimethylsilyldiazomethane all serve as carbene precursors, the steric bulk and electronic character of the alkyl substituent profoundly alter their behavior in cycloadditions [1] and alkylation cascades [2]. For instance, the ethyl group in diazoethane imposes a unique conformational bias that enables ring expansions inaccessible to its methyl analog [3]. Furthermore, the markedly lower susceptibility of cysteine proteases to peptidyl diazoethyl ketones relative to their diazomethyl counterparts underscores that even a single methylene unit's addition drastically alters biological target engagement [4]. Therefore, procuring a specific diazoalkane is not a matter of convenience but a prerequisite for achieving the desired mechanistic outcome and product distribution.

Quantitative Differentiation of Diazoethane (CAS 1117-96-0) from Analogs: A Data-Driven Guide for Scientific Procurement


Superior Reaction Kinetics in 1,3-Dipolar Cycloadditions with Methyl Methacrylate: A 9-Fold Rate Enhancement over Diazomethane

In a direct head-to-head kinetic study of the 1,3-dipolar cycloaddition with methyl methacrylate, diazoethane exhibits a reaction rate constant that is nine times greater than that of diazomethane under identical conditions [1]. This substantial increase in reactivity is not a linear extrapolation from diazomethane's behavior, indicating a fundamental mechanistic advantage conferred by the ethyl substituent in this specific concerted process.

1,3-Dipolar Cycloaddition Reaction Kinetics Pyrazoline Synthesis

Enhanced Oxygen Affinity and Distinct Regioselectivity in Alkylation of 2,4-Dioxopyrimidines

In the non-aqueous alkylation of 1-substituted uracils and thymines, diazoethane demonstrates a significantly higher affinity for alkylating oxygen atoms (O2 and O4) compared to diazomethane [1]. The quantifiable difference is evident in the product distribution ratios: for methyl products (from diazomethane), the O2:O4:N-3 ratio is 1:2:16, whereas for ethyl products (from diazoethane), this ratio shifts dramatically to 1:1:2.

Alkylation Nucleoside Chemistry Regioselectivity

Unique Capacity for Sequential Ring Expansion in Coumarin-Derived Lactones

A study on the reaction of 3-acetylcoumarin with diazoethane revealed a unique, multi-step ring expansion pathway that is not observed with diazomethane [1]. The ethyl group introduced by diazoethane is posited to force the intermediate pyrazoline into a specific conformation, which is a prerequisite for the second ring expansion to form a benzoxocin derivative. This cascade ultimately yields a benzoxonin derivative, a transformation that is stereospecific and absent when using the methyl analog.

Ring Expansion Heterocyclic Synthesis Lactone Chemistry

Differential Susceptibility in Cysteine Protease Inactivation

A comparative study on peptidyl ketone inactivators revealed that peptidyl diazoethyl ketones (incorporating a diazoethane-derived moiety) exhibit a drastically reduced efficacy against certain cysteine proteases compared to their chloromethyl ketone counterparts [1]. Specifically, cathepsins B and L were found to be approximately two orders of magnitude less susceptible to the diazoethyl ketones. This dramatic difference in biological activity, stemming from the additional methyl group, highlights a highly nuanced structure-activity relationship.

Protease Inhibition Chemical Biology Peptide Modification

Comparative Stability and Hazard Profile for Laboratory Handling

While quantitative explosive sensitivity data for diazoethane are scarce, authoritative safety sources consistently classify it as an extremely flammable and potentially explosive compound that must be handled with the utmost caution, analogous to diazomethane [1]. This places it in a starkly different hazard class compared to the commercially available, non-explosive alternative trimethylsilyldiazomethane [2]. Unlike TMS-diazomethane, diazoethane cannot be stored or shipped as a pure substance and is always prepared and used in dilute solution.

Laboratory Safety Reagent Stability Chemical Hazard Assessment

Procurement-Justifying Application Scenarios for Diazoethane (CAS 1117-96-0)


Synthesis of Complex Heterocyclic Scaffolds via Tandem Ring Expansion Cascades

Diazoethane is the reagent of choice for research programs requiring access to medium-sized oxacycles (e.g., oxepins, oxocins, oxonins) through sequential ring expansion of lactones. As demonstrated with 3-acetylcoumarin, the ethyl group's steric influence is the key driver of the unique conformational bias in the intermediate pyrazoline, enabling a multi-step cascade that is not possible with diazomethane [1]. Procurement is justified for any synthetic effort aiming to build these specific, synthetically challenging scaffolds.

Precise O-Selective Alkylation of Nucleosides and Nucleobases

In nucleic acid chemistry, achieving precise O-alkylation over N-alkylation is critical for creating specific probes or modifying biomolecules without altering base-pairing properties. Diazoethane provides a 32-fold improvement in the O2:N-3 alkylation ratio compared to diazomethane when reacting with pyrimidines, enabling a far cleaner and more predictable ethylation at oxygen sites [1]. This makes it an essential reagent for studies on DNA damage, repair, and epigenetic modifications where O-alkylated adducts are the primary target.

Accelerated Preparation of Pyrazoline-Based Intermediates

For synthetic routes that rely on a 1,3-dipolar cycloaddition to methyl methacrylate to form pyrazoline intermediates, diazoethane offers a compelling kinetic advantage. Its 9-fold higher reactivity compared to diazomethane translates to faster reaction times and, potentially, higher throughput in the synthesis of key building blocks for pharmaceuticals or agrochemicals [1]. In a process chemistry setting where time efficiency is paramount, this rate enhancement is a direct procurement driver.

Development of Selective Cysteine Protease Probes and Inhibitors

In chemical biology, the dramatic, 100-fold reduction in susceptibility of cathepsins B and L to peptidyl diazoethyl ketones relative to chloromethyl ketones provides a valuable selectivity handle [1]. Researchers seeking to develop inhibitors or activity-based probes that discriminate between different classes of cysteine proteases (e.g., targeting clostripain while sparing cathepsins) must use the diazoethane-derived warhead to achieve this nuanced biological profile. Procurement is thus essential for projects aiming for this specific level of target selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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